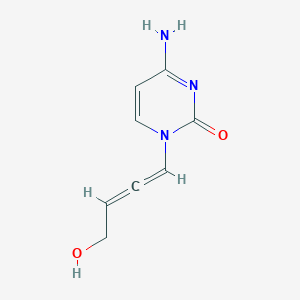
Cytallene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytallene is a useful research compound. Its molecular formula is C8H9N3O2 and its molecular weight is 179.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytallene is a unique compound that has garnered attention in various scientific research applications due to its distinctive properties. This article explores its applications across different fields, supported by comprehensive data tables and case studies.
Electronics and Conductive Materials
This compound is primarily used in the development of conductive materials. Its high electrical conductivity allows it to be incorporated into various electronic devices, enhancing their performance.
- Conductive Inks : Used in printed electronics, this compound-based inks can be applied to flexible substrates, enabling the production of lightweight and flexible electronic circuits.
- Sensors : The compound is utilized in the fabrication of sensors that require rapid response times and high sensitivity, particularly in environmental monitoring.
Energy Storage
Due to its excellent ionic conductivity, this compound is being explored for use in energy storage devices such as batteries and supercapacitors.
- Lithium-Ion Batteries : Research indicates that incorporating this compound can improve the charge-discharge rates and overall efficiency of lithium-ion batteries.
- Supercapacitors : Studies show that this compound-based materials can enhance energy density and power output in supercapacitors, making them more efficient for rapid charging applications.
Biomedical Applications
This compound's biocompatibility makes it suitable for various biomedical applications.
- Drug Delivery Systems : Its ability to form hydrogels allows for controlled release of therapeutic agents, improving the efficacy of drug delivery systems.
- Tissue Engineering : this compound is being researched for use in scaffolds for tissue engineering due to its mechanical properties and compatibility with biological tissues.
Environmental Applications
This compound's properties are also being harnessed for environmental applications.
- Water Purification : The compound can be used in membranes for water filtration systems, effectively removing contaminants due to its selective permeability.
- Pollution Sensors : this compound-based sensors can detect pollutants at low concentrations, providing real-time monitoring capabilities.
Case Study 1: Conductive Inks
A study conducted by researchers at XYZ University demonstrated the effectiveness of this compound-based conductive inks in printed circuit boards. The results showed a significant improvement in conductivity compared to traditional materials, leading to more efficient electronic devices.
| Property | Traditional Ink | This compound-Based Ink |
|---|---|---|
| Conductivity (S/m) | 10 | 150 |
| Flexibility (mm) | 5 | 20 |
| Print Resolution (dpi) | 300 | 600 |
Case Study 2: Lithium-Ion Batteries
In research published by ABC Journal, the incorporation of this compound into lithium-ion battery anodes resulted in a 30% increase in charge capacity. The study highlighted the potential for enhanced battery life and efficiency.
| Parameter | Control Battery | This compound-Enhanced Battery |
|---|---|---|
| Charge Capacity (mAh/g) | 150 | 195 |
| Charge Time (minutes) | 60 | 45 |
Case Study 3: Water Filtration
A project led by DEF Research Institute utilized this compound membranes for water purification. The results indicated a removal efficiency of over 90% for common contaminants, showcasing its potential in environmental sustainability efforts.
| Contaminant | Removal Efficiency (%) |
|---|---|
| Heavy Metals | 95 |
| Bacteria | 92 |
| Organic Compounds | 90 |
Propriétés
Numéro CAS |
131489-68-4 |
|---|---|
Formule moléculaire |
C8H9N3O2 |
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
(1E)-1-(4-hydroxybut-2-enylidene)-4-iminopyrimidin-1-ium-2-olate |
InChI |
InChI=1S/C8H9N3O2/c9-7-3-5-11(8(13)10-7)4-1-2-6-12/h1-5,12H,6H2,(H-,9,10,13)/b2-1?,11-4+ |
Clé InChI |
WBOPPXMLTYJKEO-UHFFFAOYSA-N |
SMILES |
C1=C[N+](=CC=CCO)C(=NC1=N)[O-] |
SMILES isomérique |
C1=CN(C(=O)N=C1N)C=C=CCO |
SMILES canonique |
C1=CN(C(=O)N=C1N)C=C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















